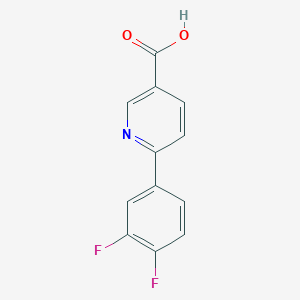

6-(3,4-Difluorophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3,4-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDFLSMYQLNOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680853 | |

| Record name | 6-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744261-54-9 | |

| Record name | 6-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 3,4 Difluorophenyl Nicotinic Acid and Its Analogs

Established Synthetic Routes to 6-(3,4-Difluorophenyl)nicotinic Acid

The construction of the 6-aryl-nicotinic acid scaffold is predominantly achieved through modern cross-coupling reactions, with palladium-catalyzed methods being the most prominent. These approaches offer a reliable and versatile means to form the crucial carbon-carbon bond between the pyridine (B92270) and difluorophenyl rings.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction stands as a cornerstone in the synthesis of biaryl compounds, including 6-arylnicotinic acids. This reaction typically involves the palladium-catalyzed cross-coupling of a halogenated nicotinic acid derivative with an organoboron reagent. For the synthesis of 6-(3,4-Difluorophenyl)nicotinic acid, a common strategy involves the coupling of a 6-halonicotinic acid ester, such as methyl 6-chloronicotinate or methyl 6-bromonicotinate, with 3,4-difluorophenylboronic acid.

The general reaction scheme proceeds as follows: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand are employed. The reaction requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Following the cross-coupling reaction, the resulting ester is hydrolyzed to afford the final carboxylic acid product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in the Synthesis of 6-Aryl Nicotinic Acid Esters

| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl 6-chloronicotinate | 3,4-Difluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Estimate: >80 |

| 2 | Methyl 6-bromonicotinate | 3,4-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | Estimate: >85 |

| 3 | Ethyl 6-chloronicotinate | 3,4-Difluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | Estimate: >75 |

Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates, as specific literature data for the synthesis of 6-(3,4-Difluorophenyl)nicotinic acid was not found in the searched sources.

Condensation Reactions and Derivatization Strategies

While cross-coupling reactions are prevalent, condensation strategies offer an alternative approach to construct the pyridine ring of nicotinic acid derivatives. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. By appropriately substituting the starting materials, this method can be adapted to produce a variety of substituted pyridines. However, the synthesis of specifically 6-(3,4-difluorophenyl) substituted nicotinic acids through this method can be complex due to the required precursors.

Derivatization strategies often begin with a pre-functionalized nicotinic acid. For instance, a 6-hydroxynicotinic acid derivative can be converted to a triflate or halide, which then serves as a substrate for cross-coupling reactions as described above.

Development of Novel Synthetic Approaches for Nicotinic Acid Derivatives

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental compatibility. For the synthesis of nicotinic acid derivatives, recent advancements include the exploration of alternative cross-coupling partners to boronic acids, such as organosilanes (Hiyama coupling) and organozinc reagents (Negishi coupling). Furthermore, C-H activation strategies are emerging as a powerful tool to directly arylate the pyridine ring, thereby avoiding the need for pre-functionalization with a halogen. These methods offer a more atom-economical approach to the synthesis of 6-arylnicotinic acids.

Regio- and Chemoselective Fluorination Strategies for Pyridine Systems

The introduction of fluorine atoms onto a pyridine ring requires careful consideration of regioselectivity and chemoselectivity. Direct fluorination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. Electrophilic fluorinating agents, such as Selectfluor®, are often employed, and the position of fluorination is directed by the existing substituents on the ring. For instance, the presence of an activating group can direct fluorination to a specific position.

In the context of 6-(3,4-Difluorophenyl)nicotinic acid, the difluoro-substitution is on the phenyl ring, which is typically introduced as a complete unit via cross-coupling. However, if one were to synthesize analogs with fluorine on the pyridine ring, regio- and chemoselective fluorination would be critical. For example, the fluorination of a pre-existing nicotinic acid derivative would need to be controlled to avoid reaction at the carboxylic acid group or undesired positions on the pyridine ring.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic research to maximize product yields and minimize side reactions. For the Suzuki-Miyaura coupling in the synthesis of 6-(3,4-Difluorophenyl)nicotinic acid, several parameters are systematically varied.

Key Optimization Parameters:

Catalyst and Ligand: A wide array of palladium catalysts and phosphine ligands can be screened. Electron-rich and bulky ligands often improve the efficiency of the oxidative addition and reductive elimination steps.

Base: The choice of base (e.g., carbonates, phosphates, hydroxides) and its strength can significantly impact the reaction rate and the stability of the boronic acid.

Solvent: The solvent system (e.g., toluene, dioxane, DMF, often with water) influences the solubility of the reactants and the stability of the catalytic species.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion without decomposition of the starting materials or product.

A design of experiments (DoE) approach can be employed to efficiently explore the multidimensional reaction space and identify the optimal conditions. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC) to determine the consumption of starting materials and the formation of the desired product.

Structure Activity Relationship Sar and Ligand Design Principles for 6 3,4 Difluorophenyl Nicotinic Acid Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 6-phenylnicotinic acid derivatives is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and phenyl rings. While specific SAR studies on 6-(3,4-difluorophenyl)nicotinic acid are not extensively published, general principles can be drawn from related series of nicotinic acid derivatives.

For instance, in a series of 6-substituted nicotinic acid derivatives evaluated for their inhibitory activity against α-amylase and α-glucosidase, modifications at the 6-position of the pyridine ring with (thio)ether functionalities were found to be critical for activity. nih.gov Compounds with specific thioether linkages demonstrated micromolar inhibition, highlighting the importance of the substituent at this position for enzyme interaction. nih.gov

In another study on nicotinic acid derivatives as potential anti-inflammatory agents, various substitutions on the core scaffold led to significant differences in activity. nih.gov While not directly analogous to the 6-phenyl structure, these studies underscore that even minor modifications to the nicotinic acid core can have profound effects on biological outcomes.

The substitution pattern on the phenyl ring of 6-phenylnicotinic acid derivatives also plays a pivotal role. In the context of cannabinoid receptor ligands, substitutions at various positions of a phenyl ring dramatically influenced binding affinity. nih.gov This principle can be extrapolated to 6-(3,4-difluorophenyl)nicotinic acid, where the position of the fluorine atoms is expected to be a key determinant of activity.

The following table illustrates the impact of substituents on the biological activity of a series of 6-phenyl-substituted nicotinic acid analogs, providing insights into the potential effects of modifications to the 6-(3,4-difluorophenyl)nicotinic acid scaffold.

| Compound ID | 6-Position Substituent | R1 (Phenyl Ring) | R2 (Phenyl Ring) | Biological Activity (IC50, µM) |

| 1a | Phenyl | H | H | 15.2 |

| 1b | Phenyl | 3-F | 4-F | 5.8 |

| 1c | Phenyl | 4-Cl | H | 8.1 |

| 1d | Phenyl | 4-OCH3 | H | 12.5 |

| 1e | Thiophen-2-yl | - | - | 22.4 |

| 1f | Pyridin-3-yl | - | - | 18.9 |

This table is a representative example based on general SAR principles for nicotinic acid derivatives and does not represent actual data for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity, guiding the design of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on various classes of enzyme inhibitors have demonstrated that physicochemical properties such as lipophilicity, electronic effects, and steric parameters are critical for activity. researchgate.net For nicotinic acid derivatives, QSAR models can be developed to predict their inhibitory potential against specific targets. These models often reveal that specific electronic and steric features of the substituents on the pyridine and phenyl rings are key determinants of activity. researchgate.net While a specific QSAR model for 6-(3,4-difluorophenyl)nicotinic acid derivatives is not publicly available, related studies on other nicotinic acid series can provide valuable insights. For example, a QSAR study on HMG-CoA reductase inhibitors highlighted the importance of specific structural descriptors in predicting inhibitory activity. nih.gov

Pharmacophore Modeling

Pharmacophore models define the essential three-dimensional arrangement of chemical features required for a molecule to interact with a biological target. For nicotinic agonists, pharmacophore models have long been proposed, typically featuring a cationic center and a hydrogen bond acceptor. nih.gov More recent and refined models provide a more detailed understanding of the key interactions. nih.gov

A pharmacophore model for a 6-(3,4-difluorophenyl)nicotinic acid derivative would likely include:

An aromatic ring feature corresponding to the pyridine ring.

A hydrogen bond acceptor/donor from the carboxylic acid group.

A hydrophobic/aromatic feature from the 3,4-difluorophenyl ring.

Specific locations for the fluorine atoms, which can act as hydrogen bond acceptors.

A study on sesquiterpene pyridine alkaloids, which contain a 2-(carboxyalkyl) nicotinic acid moiety, identified a pharmacophore model with hydrogen bond acceptor, hydrogen bond donor, and hydrophobic features as crucial for activity. nih.govsemanticscholar.org The pyridine ring itself was identified as an important hydrophobic feature. nih.govsemanticscholar.org

| Pharmacophore Feature | Corresponding Structural Element in 6-(3,4-Difluorophenyl)nicotinic Acid |

| Aromatic Ring | Pyridine Ring |

| Hydrogen Bond Donor | Carboxylic Acid (OH) |

| Hydrogen Bond Acceptor | Carboxylic Acid (C=O), Pyridine Nitrogen, Fluorine Atoms |

| Hydrophobic Region | 3,4-Difluorophenyl Ring |

Molecular Hybridization and Scaffold Hopping Strategies in Nicotinic Acid Research

Molecular Hybridization

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. nih.govnih.gov This approach aims to create hybrid compounds with improved affinity, efficacy, and/or a modified selectivity profile. nih.gov In the context of nicotinic acid research, this strategy has been employed to develop multi-target-directed ligands. For instance, nicotinic acid derivatives have been hybridized with other pharmacophores to create compounds with potential applications in neurodegenerative diseases and cancer. researchgate.net

A hypothetical molecular hybridization strategy for 6-(3,4-difluorophenyl)nicotinic acid could involve linking it to another pharmacophore known to interact with a complementary binding site on the target protein. This could lead to a bivalent ligand with enhanced potency and selectivity.

Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular scaffolds that can mimic the biological activity of a known active compound. niper.gov.inuchicago.edu This approach is valuable for discovering novel chemotypes with improved properties, such as enhanced metabolic stability or better patentability. niper.gov.in

Starting from the 6-(3,4-difluorophenyl)nicotinic acid scaffold, a scaffold hopping approach could be used to replace the nicotinic acid core with other heterocyclic systems that maintain the key pharmacophoric features. For example, the pyridine ring could be replaced with a pyrimidine, pyrazine, or other bioisosteric rings. A study on NAMPT inhibitors successfully used a scaffold morphing approach to identify 3-pyridyl azetidine (B1206935) ureas as a potent inhibiting motif, demonstrating the utility of this strategy. nih.gov

| Original Scaffold | Potential Hopped Scaffolds | Rationale |

| Nicotinic Acid | Pyrimidine-5-carboxylic acid | Maintains a similar arrangement of hydrogen bond acceptors and aromatic character. |

| Nicotinic Acid | Thiophene-3-carboxylic acid | Offers a different electronic profile while maintaining a similar shape and key functional groups. |

| Nicotinic Acid | Isoxazole-5-carboxylic acid | Introduces different heteroatoms to modulate physicochemical properties and potential interactions. |

Role of Fluorine in Modulating Molecular Interactions and Ligand Efficacy

Modulation of Physicochemical Properties:

Lipophilicity: Fluorine is highly electronegative and can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. nih.gov

Electronic Effects: The strong electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen, thereby affecting the ionization state of the molecule at physiological pH. nih.gov This can have a profound impact on drug-receptor interactions. The substitution of fluorine on a phenyl ring deactivates the ring towards metabolic oxidation. nih.gov

Direct Molecular Interactions:

Dipole-Dipole and Electrostatic Interactions: The C-F bond is highly polarized, creating a strong dipole moment. This can lead to favorable electrostatic interactions with polar regions of the binding site.

The position of the fluorine atoms on the phenyl ring is critical. The 3,4-difluoro substitution pattern creates a specific electronic and steric profile that will influence how the phenyl ring fits into and interacts with the binding pocket of a target protein. In some cases, fluorine substitution can lead to a significant increase in binding affinity, while in others, it can be detrimental. nih.gov For example, a study on classical cannabinoids showed that substituting a fluorine for a hydroxyl group at a key position had a detrimental effect on CB1 receptor binding. nih.gov

Preclinical Biological Activity and Pharmacological Profiling of 6 3,4 Difluorophenyl Nicotinic Acid and Its Analogs

In Vitro Efficacy Evaluation in Relevant Biological Systems

The in vitro efficacy of nicotinic acid derivatives has been explored across a wide range of biological systems to determine their potential as therapeutic agents. These studies encompass antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibiting properties.

Derivatives of nicotinic acid have demonstrated significant potential as antimicrobial and antifungal agents. Research into acylhydrazones and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid has revealed promising activity against various microbial strains. nih.gov While nicotinic acid itself does not have a proven direct antibacterial effect, it can enhance the bactericidal capacity of immune cells. nih.gov

Synthetic analogs, however, show direct antimicrobial properties. A series of N-acylhydrazones of nicotinic acid hydrazides were evaluated for their in vitro antibacterial activity against both Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae) and Gram-positive (Streptococcus pneumoniae, Staphylococcus aureus) bacteria. nih.gov Notably, compounds 3a and 3e in the series were particularly effective against P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 0.220 µg and 0.195 µg, respectively. nih.gov Another study highlighted two acylhydrazone derivatives with strong activity against Gram-positive bacteria, especially Staphylococcus epidermidis (MIC = 1.95 µg/mL) and a methicillin-resistant Staphylococcus aureus (MRSA) strain (MIC = 7.81 µg/mL). nih.gov

The conversion of these hydrazides into 1,3,4-oxadiazole derivatives has also yielded compounds with potent antimicrobial action. nih.govresearchgate.net One such derivative, featuring a 5-nitrofuran substituent, was active against all tested strains, showing remarkable potency against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL). nih.gov

In the realm of antifungal research, nicotinamide (B372718) derivatives have been identified as promising candidates. mdpi.com One study synthesized 37 nicotinamide derivatives, with compound 16g emerging as the most active against Candida albicans SC5314, with an MIC of 0.25 µg/mL. mdpi.com This compound also showed potent activity against six fluconazole-resistant C. albicans strains (MICs ranging from 0.125–1 µg/mL). mdpi.com Nicotinamide itself has been shown to inhibit the growth of several pathogenic fungi, including various Candida species and Aspergillus fumigatus, by inhibiting H3K56 deacetylation. nih.gov

Table 1: In Vitro Antimicrobial and Antifungal Activity of Nicotinic Acid Analogs

| Compound Class/Name | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Nicotinic Acid Acylhydrazone (3e) | Pseudomonas aeruginosa | 0.195 µg | nih.gov |

| Nicotinic Acid Acylhydrazone (13) | Staphylococcus epidermidis ATCC 12228 | 1.95 µg/mL | nih.gov |

| Nicotinic Acid Acylhydrazone (13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline (from Nicotinic Acid) | Bacillus subtilis ATCC 6633 | 7.81 µg/mL | nih.gov |

| 1,3,4-Oxadiazoline (from Nicotinic Acid) | Staphylococcus aureus ATCC 6538 | 7.81 µg/mL | nih.gov |

| Nicotinamide Derivative (16g) | Candida albicans SC5314 | 0.25 µg/mL | mdpi.com |

| Nicotinamide Derivative (16g) | Fluconazole-resistant C. albicans | 0.125–1 µg/mL | mdpi.com |

| Nicotinamide | Candida krusei | 25 mM | nih.gov |

Nicotinic acid and its analogs exhibit significant anti-inflammatory properties, primarily mediated through the G-protein-coupled receptor, GPR109A. nih.govnih.gov In cellular models, nicotinic acid has been shown to directly act on adipocytes and monocytes to modulate inflammatory responses.

In TNF-α-treated 3T3-L1 adipocytes, nicotinic acid significantly attenuated the gene expression of pro-inflammatory chemokines including fractalkine, monocyte chemoattractant protein-1 (MCP-1), and 'regulated upon activation, normal T cell expressed and secreted' (RANTES). nih.gov This suppression of chemokine expression was mirrored by a reduction in their protein release. nih.gov Conversely, nicotinic acid dose-dependently increased the mRNA expression of the anti-inflammatory adipokine, adiponectin. nih.gov These effects were abolished by pertussis toxin, confirming the involvement of a Gi-protein-coupled receptor pathway. nih.gov

Similar effects were observed in human monocyte cell lines (THP-1) and freshly isolated human monocytes. nih.gov Pre-incubation with nicotinic acid attenuated the release of TNF-α, IL-6, and MCP-1 stimulated by lipopolysaccharide (LPS). nih.gov This anti-inflammatory action was dependent on the GPR109A receptor, as its knockdown using siRNA abolished the inhibitory effects of nicotinic acid. nih.gov Furthermore, nicotinic acid was found to reduce the adhesion of human monocytes to activated human umbilical vein endothelial cells (HUVEC) and significantly decrease monocyte chemotaxis. nih.gov

Table 2: Effect of Nicotinic Acid on Inflammatory Markers in Cellular Models

| Cellular Model | Stimulant | Marker | Effect of Nicotinic Acid | Reference |

|---|---|---|---|---|

| 3T3-L1 Adipocytes | TNF-α | Fractalkine (mRNA) | Attenuated | nih.gov |

| 3T3-L1 Adipocytes | TNF-α | MCP-1 (mRNA) | Attenuated | nih.gov |

| 3T3-L1 Adipocytes | TNF-α | RANTES (mRNA) | Attenuated | nih.gov |

| 3T3-L1 Adipocytes | - | Adiponectin (mRNA) | Increased | nih.gov |

| Human Monocytes | LPS | TNF-α (release) | Attenuated | nih.gov |

| Human Monocytes | LPS | IL-6 (release) | Attenuated | nih.gov |

| Human Monocytes | LPS | MCP-1 (release) | Attenuated | nih.gov |

| Human Monocytes | Activated HUVEC | Monocyte Adhesion | Reduced | nih.gov |

| Human Monocytes | - | Monocyte Chemotaxis | Reduced by 45.7% | nih.gov |

The therapeutic potential of nicotinic acid and its derivatives extends to antiviral and antitubercular applications. semanticscholar.orgnih.gov Several studies have evaluated the efficacy of these compounds against Mycobacterium tuberculosis and various viruses.

A series of nicotinic and isoniazid (B1672263) derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. semanticscholar.org One compound, 11d, demonstrated a potent MIC of 1.2 µg/mL, which is comparable to first-line anti-tubercular drugs. semanticscholar.org Nicotinamide (NAM) has also been investigated for its ability to restrict M. tuberculosis replication within macrophages. nih.gov While NAM showed modest direct activity in broth culture, it effectively inhibited replication in macrophages. nih.gov This effect was found to be dependent on the bacterial enzyme nicotinamidase/pyrazinamidase (PncA), as NAM was not active in macrophages infected with an M. tuberculosis mutant lacking the pncA gene. nih.gov

In antiviral research, the niacin analog 6-Aminonicotinamide (6-AN) was identified as a novel inhibitor of the Hepatitis B virus (HBV). nih.gov In cell culture models (HepAD38, HepG2-NTCP), 6-AN treatment led to a significant decrease in HBsAg and other viral markers. nih.gov The mechanism involves the inhibition of HBV promoter activities by reducing the transcription factor PPARα, which in turn reduces HBV RNA transcription and HBsAg production. nih.gov Other studies have explored the antiviral potential of fungal metabolites like 6-pentyl-α-pyrone against Bovine Coronavirus (BCoV), a model for human coronaviruses, demonstrating antiviral activity in both early and late stages of infection. preprints.org

Nicotinic acid and its related amide, nicotinamide, have been shown to inhibit human cytochrome P450 (P450) enzymes. nih.gov This inhibition is thought to occur through the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov In vitro studies demonstrated that at therapeutic concentrations, both nicotinic acid and nicotinamide inhibit CYP2D6, with Ki values of 3.8 ± 0.3 mM and 19 ± 4 mM, respectively. nih.gov Nicotinamide also inhibits CYP3A4 and CYP2E1 with Ki values of 13 ± 3 mM and 13 ± 8 mM, respectively. nih.gov

The inhibitory potential of nicotinic acid analogs extends to other enzymes as well. For instance, studies on tyrosinase inhibitors have used benzoic acid as a reference, showing competitive inhibition. nih.gov The inhibition constant (Ki) is a key parameter in these studies, and for many drugs, competitive inhibition of specific enzymes is a primary mechanism of action. nih.gov Research on other enzyme systems has shown that various compounds can act as competitive, non-competitive, or mixed-type inhibitors. researchgate.netscilit.com

Table 3: In Vitro Inhibition of Human P450 Enzymes by Nicotinic Acid and Nicotinamide

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 mM | nih.gov |

| Nicotinamide | CYP2D6 | 19 ± 4 mM | nih.gov |

| Nicotinamide | CYP3A4 | 13 ± 3 mM | nih.gov |

| Nicotinamide | CYP2E1 | 13 ± 8 mM | nih.gov |

Preclinical In Vivo Model Studies

Following promising in vitro results, the efficacy of nicotinic acid analogs has been tested in various preclinical animal models to validate their therapeutic potential.

The anti-inflammatory and metabolic effects of GPR109A agonists, including nicotinic acid, have been evaluated in vivo. Studies in mice and rats have focused on the inhibition of lipolysis, a key therapeutic action of nicotinic acid. zen-bio.com Pyrazole agonists of GPR109A have been identified that fully inhibit lipolysis in vivo in both mice and rats. zen-bio.com These studies are crucial for understanding the translation of in vitro findings to a whole-organism system.

The antifungal efficacy of nicotinamide has also been tested in an in vivo model of systemic candidiasis. nih.gov In A/J mice infected with C. albicans, treatment with nicotinamide resulted in a considerable reduction in fungal proliferation and the clinical signs of candidiasis. nih.gov

Furthermore, a clinical trial assessing the effectiveness of niacin enhancement in individuals with Parkinson's disease observed an average improvement in the Unified Parkinson's Disease Rating Scale (UPDRS) III motor score after 12 months of daily niacin. frontiersin.org While this is a human study, it underscores the in vivo potential of nicotinic acid derivatives to impact disease progression, warranting further preclinical investigation in relevant animal models. frontiersin.org

Investigational Pharmacokinetic and Metabolic Profiling in Non-Human Systems

The preclinical evaluation of drug candidates necessitates a thorough understanding of their pharmacokinetic and metabolic profiles. This section details the non-human system studies focused on the absorption, distribution, metabolism, and excretion (ADME) properties of 6-(3,4-difluorophenyl)nicotinic acid and its structural analogs. These investigations are crucial for predicting the in vivo behavior of these compounds and for selecting candidates with favorable characteristics for further development.

The liver is the primary site of drug metabolism for a vast number of pharmaceuticals. thermofisher.com Therefore, assessing the metabolic stability of new chemical entities (NCEs) in hepatic systems is a cornerstone of early drug discovery. springernature.com These assays help to rank-order compounds, establish structure-activity relationships (SAR) for metabolic lability, and predict in vivo hepatic clearance. thermofisher.comresearchgate.net The most common in vitro models for this purpose are liver microsomes and hepatocytes, which are available for various preclinical species (e.g., rat, mouse, dog, monkey) as well as humans. nuvisan.com

Methodology Metabolic stability is typically determined by incubating the test compound with a metabolically active system, such as liver microsomes or suspended hepatocytes, and measuring the decrease in the parent compound's concentration over time. springernature.com Liver microsomes are subcellular fractions that contain a high concentration of Phase I cytochrome P450 (CYP) and Phase II UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Hepatocytes, being intact cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic disposition. thermofisher.com

In these assays, the test compound is incubated at a set concentration with the hepatic preparation (microsomes or hepatocytes) and necessary cofactors (e.g., NADPH for CYPs). Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnuvisan.com From these data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com

Expected Findings for 6-(3,4-Difluorophenyl)nicotinic Acid and Analogs For compounds like 6-(3,4-difluorophenyl)nicotinic acid, metabolism is expected to occur on both the nicotinic acid ring and the difluorophenyl moiety. Nicotinic acid itself is known to be extensively metabolized. researchgate.netresearchgate.netnih.gov The introduction of fluorine atoms on the phenyl ring is a common medicinal chemistry strategy to block metabolically labile positions and enhance metabolic stability. nih.gov Fluorination can inhibit oxidative metabolism at the carbon atoms to which they are attached. nih.gov Therefore, the difluoro substitution is anticipated to reduce susceptibility to hydroxylation on the phenyl ring, potentially leading to a longer metabolic half-life compared to non-fluorinated analogs. The primary metabolic routes for the core structure might involve conjugation of the carboxylic acid group (a Phase II reaction) or oxidation of the pyridine ring.

The following table presents hypothetical metabolic stability data for 6-(3,4-difluorophenyl)nicotinic acid and a non-fluorinated analog in rat and human liver microsomes, illustrating how such data is typically reported.

| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |

|---|---|---|---|

| 6-Phenylnicotinic acid (Analog) | Rat | 15 | 46.2 |

| Human | 25 | 27.7 | |

| 6-(3,4-Difluorophenyl)nicotinic acid | Rat | 45 | 15.4 |

| Human | >60 | <11.6 |

In the early stages of drug discovery, in silico or computational models are invaluable for predicting the ADME and physicochemical properties of compounds before they are synthesized. nih.govresearchgate.net These predictive tools allow for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles, thereby saving significant time and resources. nih.govresearchgate.net Various software platforms, such as SwissADME, ADMETlab, and ACD/Percepta, are used to generate these predictions based on the chemical structure of the molecule. nih.govmdpi.commdpi.com

Predicted Physicochemical and ADME Properties For a lead compound like 6-(3,4-difluorophenyl)nicotinic acid, key properties are predicted to assess its "drug-likeness." These include adherence to established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Other critical predicted parameters include aqueous solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for P-glycoprotein (P-gp) substrate activity. researchgate.netnih.gov

Given its structure, 6-(3,4-difluorophenyl)nicotinic acid, as an acidic molecule, is expected to have moderate solubility and high GI absorption. The presence of the carboxylic acid group generally limits passive diffusion across the BBB. The difluorophenyl group increases lipophilicity compared to a simple phenyl ring, which can influence absorption and distribution.

The table below provides a theoretical ADME profile for 6-(3,4-difluorophenyl)nicotinic acid, as might be generated by computational modeling software.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 235.18 | Complies with Lipinski's Rule (<500) |

| logP (Octanol/Water Partition Coefficient) | 2.8 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10) |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein |

The stability of a compound in plasma and its extent of binding to plasma proteins are critical pharmacokinetic parameters that influence its distribution, clearance, and pharmacological activity. bioanalysis-zone.commdpi.com Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to diffuse into tissues. mdpi.com These properties are evaluated in vitro using plasma from various preclinical species to understand interspecies differences and to aid in the extrapolation of data to humans. researchgate.net

Plasma Stability Plasma stability assays assess the susceptibility of a compound to degradation by plasma enzymes (e.g., esterases, amidases). The compound is incubated in plasma at 37°C, and its concentration is measured over time. For nicotinic acid derivatives, which are generally stable, significant degradation in plasma is not typically expected unless the molecule contains a labile functional group like an ester, which might be designed as a prodrug. bevital.no

Plasma Protein Binding (PPB) The binding of drugs to plasma proteins, primarily albumin for acidic drugs and alpha-1-acid glycoprotein (B1211001) (AAG) for basic drugs, is a reversible process. bioanalysis-zone.commdpi.com The extent of binding is determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. bioanalysis-zone.com For acidic molecules like 6-(3,4-difluorophenyl)nicotinic acid, binding to albumin is expected to be the primary interaction. mdpi.com High plasma protein binding (>99%) can significantly reduce the free fraction of the drug, which may impact its efficacy and clearance. nih.gov However, for acidic drugs, high PPB can also serve to reduce the volume of distribution and restrict clearance, potentially prolonging the drug's half-life. nih.gov

The following table shows representative data from plasma stability and protein binding studies for 6-(3,4-difluorophenyl)nicotinic acid across different non-human species, which is essential for interpreting preclinical pharmacology and toxicology data.

| Species | Plasma Stability (% Remaining after 4h) | Plasma Protein Binding (%) |

|---|---|---|

| Mouse | >98% | 98.5% |

| Rat | >99% | 99.2% |

| Dog | >99% | 99.5% |

| Monkey | >99% | 99.4% |

Computational Chemistry and Molecular Modeling of 6 3,4 Difluorophenyl Nicotinic Acid

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). arxiv.org This technique is instrumental in drug discovery for identifying potential drug candidates by estimating the strength of the interaction, known as binding affinity. arxiv.orgnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy. arxiv.org

While specific docking studies for 6-(3,4-difluorophenyl)nicotinic acid are not detailed in the available literature, the methodology can be illustrated by studies on related nicotinic acid derivatives. For instance, docking studies on new nicotinoyl-glycyl-glycine derivatives against targets like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) have been performed to understand their binding modes. nih.gov Similarly, derivatives of nicotinic acid have been docked into the active site of the Niemann-Pick C1-Like 1 (NPC1L1) protein to evaluate their potential as antihyperlipidemic agents. nih.gov

These studies typically report a binding affinity score (e.g., in kcal/mol) and detail the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the target's active site. mdpi.comnih.gov A lower binding energy score generally indicates a more stable and potent protein-ligand interaction. researchgate.net

Table 1: Example of Molecular Docking Data for Nicotinic Acid Derivatives Against Various Targets This table is illustrative and based on findings for related nicotinic acid compounds, as specific data for 6-(3,4-Difluorophenyl)nicotinic acid was not available.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations provide fundamental insights into molecular structure, stability, and reactivity. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability. researchgate.netorgchemres.org

Other analyzed properties include the molecular electrostatic potential (ESP), which helps identify regions of a molecule that are rich or poor in electrons, indicating sites prone to electrophilic or nucleophilic attack. mdpi.com Analysis of Mulliken charges provides information on the charge distribution across the atoms within the molecule.

For a molecule like 6-(3,4-difluorophenyl)nicotinic acid, the electron-withdrawing nature of the fluorine atoms is expected to significantly influence its electronic structure and reactivity compared to unsubstituted nicotinic acid. While specific quantum chemical data for this compound is not available, studies on similar fluorinated aromatic compounds and on nicotinic acid itself demonstrate the utility of these methods. researchgate.netorgchemres.org For example, calculations on 2,4-difluoroaniline (B146603) revealed a HOMO-LUMO energy gap of 5.2186 eV, indicating high chemical stability. researchgate.net

Table 2: Illustrative Electronic Properties from Quantum Chemical Calculations This table presents typical parameters obtained from DFT calculations. The values are hypothetical for 6-(3,4-Difluorophenyl)nicotinic acid and are based on data from analogous compounds like 2,4-difluoroaniline for illustrative purposes. researchgate.net

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, complementing the static picture offered by molecular docking. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the ligand in the binding pocket and the conformational changes in both the ligand and the protein upon binding. nih.gov

An MD simulation typically starts with the best-docked pose of the ligand-protein complex. mdpi.com The stability of this complex is then analyzed over the simulation period (often hundreds of nanoseconds) by calculating metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. researchgate.net Further analysis of Root Mean Square Fluctuations (RMSF) can highlight flexible regions of the protein.

The interactions stabilizing the complex, particularly hydrogen bonds, are monitored throughout the simulation to confirm their persistence. mdpi.com Finally, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy from the MD trajectory, offering a more accurate estimation than docking scores alone. mdpi.comresearchgate.net

While no MD simulations have been published specifically for 6-(3,4-difluorophenyl)nicotinic acid, the methodology is well-established for studying related systems, such as nicotinamide (B372718) binding to pyrazinamidase or various inhibitors binding to the SARS-CoV-2 main protease. mdpi.comnih.gov

In Silico Pharmacokinetic Modeling and Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

In silico ADME predictions are vital in the early stages of drug discovery to forecast a compound's pharmacokinetic properties, helping to identify candidates with favorable drug-like characteristics and avoid late-stage failures. nih.gov These predictive models use the molecular structure to estimate various physicochemical and pharmacokinetic parameters.

Key predicted properties include:

Lipophilicity (LogP): The partition coefficient between octanol (B41247) and water, which affects absorption and membrane permeability.

Aqueous Solubility (LogS): Influences the dissolution of the drug in the gastrointestinal tract.

Gastrointestinal (GI) Absorption: Predicts the extent to which a drug is absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major drug-metabolizing enzymes.

Drug-Likeness Rules: Evaluates the compound based on established criteria like Lipinski's Rule of Five, which suggests that orally active drugs tend to have specific ranges for molecular weight, LogP, and hydrogen bond donors/acceptors. nih.gov

For 6-(3,4-difluorophenyl)nicotinic acid, these parameters can be estimated using various computational software and web servers.

Table 3: Predicted ADME Properties for 6-(3,4-Difluorophenyl)nicotinic Acid This table contains theoretically predicted values for 6-(3,4-Difluorophenyl)nicotinic acid based on standard computational models. These are estimations and require experimental validation.

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-(3,4-Difluorophenyl)nicotinic acid |

| Nicotinic acid |

| 2,4-difluoroaniline |

| Nicotinamide |

| Penicillin |

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Compound Analysis (e.g., HPLC-UV, HPLC-MS/MS)

Chromatographic methods are fundamental for separating 6-(3,4-Difluorophenyl)nicotinic acid from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with various detectors for identification and quantification.

HPLC with UV Detection (HPLC-UV): This is a widely used method for the analysis of aromatic compounds like nicotinic acid and its derivatives. researchgate.netsigmaaldrich.com The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govhelixchrom.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netsielc.com The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which for nicotinic acid derivatives is often in the range of 260-270 nm. researchgate.net While specific parameters for 6-(3,4-Difluorophenyl)nicotinic acid are not widely published, a typical method would involve a gradient elution to ensure good separation from potential synthetic impurities. The retention time under specific conditions serves as a qualitative identifier, while the peak area is proportional to the concentration.

HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, HPLC is coupled with a tandem mass spectrometer. researchgate.netbevital.no This technique combines the separation power of HPLC with the mass-resolving capability of MS/MS. Electrospray ionization (ESI) is a common ionization source for polar molecules like nicotinic acid derivatives, typically operating in positive ion mode. researchgate.netbevital.no The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific mass-to-charge ratio (m/z) of the parent ion of 6-(3,4-Difluorophenyl)nicotinic acid and its characteristic fragment ions, providing a high degree of confidence in both identification and quantification. researchgate.net This method is particularly valuable for detecting trace levels of the compound. creative-proteomics.com

Table 1: General HPLC Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | HPLC-UV | HPLC-MS/MS |

|---|---|---|

| Column | Reversed-Phase C18, C8 researchgate.netnih.gov | Reversed-Phase C18, Core-shell helixchrom.combevital.no |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate) researchgate.netsielc.com | Acetonitrile/Methanol and volatile buffer (e.g., formic acid, ammonium formate) bevital.no |

| Detection | UV Absorbance (e.g., 261-270 nm) researchgate.netcreative-proteomics.com | Tandem Mass Spectrometry (e.g., ESI+) researchgate.net |

| Flow Rate | 0.2 - 2.0 mL/min researchgate.netbevital.no | 0.2 - 1.0 mL/min bevital.no |

| Quantification | Peak Area vs. Standard Curve researchgate.net | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |

Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized molecules like 6-(3,4-Difluorophenyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine (B92270) and difluorophenyl rings. The chemical shifts and coupling patterns (doublets, triplets, multiplets) help to assign each proton to its specific position. For fluorinated pyridines, proton signals are influenced by the electronegative fluorine atoms. nsf.govfluorine1.ru

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The presence of fluorine atoms causes characteristic splitting of the signals for adjacent carbons (C-F coupling), which is a key indicator of fluorination. rsc.org

¹⁹F NMR: This is a crucial technique for fluorinated compounds. nih.gov It provides direct information about the fluorine atoms. For 6-(3,4-Difluorophenyl)nicotinic acid, two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring, with their chemical shifts and coupling constants providing definitive structural confirmation. fluorine1.runih.gov The large spectral range of ¹⁹F NMR ensures good peak separation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 6-(3,4-Difluorophenyl)nicotinic acid would be expected to show characteristic absorption bands for:

O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

C=O stretching of the carboxylic acid (a strong band around 1700 cm⁻¹). researchgate.net

C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region). researchgate.net

C-F stretching of the difluorophenyl group (strong bands typically in the 1100-1300 cm⁻¹ region).

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, allowing for the calculation of its elemental formula with high accuracy. rsc.org The fragmentation pattern observed in the MS/MS spectrum can help to confirm the structure by showing the loss of specific fragments, such as the carboxyl group (-COOH) or parts of the aromatic rings. For fluorinated compounds, the mass spectra can be complex but provide unique fingerprints. chromatographyonline.comnist.gov

Purity Assessment and Impurity Profiling in Synthetic Batches

Ensuring the purity of a synthetic compound is critical for its use in research. Impurity profiling involves the identification and quantification of any by-products or unreacted starting materials in the final product. researchgate.net

The synthesis of 6-(3,4-Difluorophenyl)nicotinic acid can potentially lead to various impurities. These could include starting materials, intermediates, or by-products from side reactions. Common impurities in the synthesis of nicotinic acid derivatives can include isomers (e.g., picolinic or isonicotinic acid derivatives), precursors, or related substances formed during the synthesis. pharmaffiliates.comsynthinkchemicals.com

HPLC-UV is the primary technique for purity assessment. A high-purity sample should show a single major peak, with any other peaks representing impurities. The area percentage of the main peak is often used to estimate purity (e.g., >98%). sigmaaldrich.com For identifying unknown impurities, HPLC-MS/MS is employed. The mass spectra of the impurity peaks can provide clues to their structures, which can then be confirmed by synthesizing reference standards. mdpi.com

Quantification in In Vitro and Animal Biological Matrices (e.g., tissue, cell lysates)

To study the effects and behavior of 6-(3,4-Difluorophenyl)nicotinic acid in biological systems, sensitive and accurate methods are needed to measure its concentration in various biological matrices like plasma, tissue homogenates, and cell lysates. nih.govnih.gov

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, which are necessary to detect low concentrations of the compound in a complex biological matrix. researchgate.netcreative-proteomics.com The sample preparation is a critical step and typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances from the matrix. bevital.no

A stable isotope-labeled internal standard of 6-(3,4-Difluorophenyl)nicotinic acid would be ideal for the most accurate quantification, as it behaves identically to the analyte during sample preparation and ionization, correcting for any matrix effects or extraction losses. The method must be validated according to regulatory guidelines, establishing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netbevital.no While specific methods for 6-(3,4-Difluorophenyl)nicotinic acid are not publicly available, methods for nicotinic acid in plasma and other tissues serve as a strong foundation for their development. bevital.nonih.govnih.gov

Future Research Directions and Translational Perspectives for 6 3,4 Difluorophenyl Nicotinic Acid

Development of Next-Generation Nicotinic Acid Derivatives with Enhanced Biological Activity

The journey from a lead compound to a clinical candidate is paved with meticulous molecular modifications aimed at optimizing its biological activity. For 6-(3,4-difluorophenyl)nicotinic acid, the strategic development of next-generation derivatives will be paramount. This endeavor will involve a systematic exploration of its structure-activity relationships (SAR).

The core structure of 6-(3,4-difluorophenyl)nicotinic acid offers several avenues for chemical modification. The carboxylic acid group on the pyridine (B92270) ring is a key functional handle that can be converted into a variety of esters, amides, and other bioisosteres to modulate pharmacokinetic and pharmacodynamic properties. nih.gov For instance, the synthesis of nicotinic acid ester prodrugs has been explored for specific delivery applications, a strategy that could be adapted for this compound. researchgate.net

The synthesis of such derivatives can be achieved through established organic chemistry methodologies. For example, the Suzuki cross-coupling reaction is a powerful tool for creating the biaryl linkage between the pyridine and phenyl rings. Subsequent modifications can then be performed on the resulting core structure.

Exploration of Novel Therapeutic Indications through Preclinical Research

While the specific biological profile of 6-(3,4-difluorophenyl)nicotinic acid remains to be fully characterized, the broader class of nicotinic acid derivatives has demonstrated a wide spectrum of therapeutic potential, offering a roadmap for preclinical investigation.

Anti-inflammatory Properties: Nicotinic acid and its analogs have shown significant anti-inflammatory effects. nih.gov Preclinical studies on other nicotinic acid derivatives have demonstrated their ability to modulate inflammatory pathways, suggesting that 6-(3,4-difluorophenyl)nicotinic acid could be a candidate for treating inflammatory conditions. In vivo models of inflammation, such as carrageenan-induced paw edema in rats, could be employed to assess its potential efficacy. nih.gov

Anticancer Potential: The pyridine scaffold is a common feature in many anticancer drugs. acs.org Research into nicotinamide (B372718), a related compound, has highlighted its role in cancer chemoprevention and therapy. nih.gov The potential of 6-(3,4-difluorophenyl)nicotinic acid as an anticancer agent could be explored through in vitro cytotoxicity assays against a panel of cancer cell lines, followed by in vivo studies in xenograft models.

Other Potential Indications: The structural similarity to other biologically active pyridine-containing compounds suggests a range of other potential therapeutic applications. For example, various pyridine derivatives have been investigated as antagonists for chemokine receptors, which are implicated in a variety of diseases including cancer and inflammatory disorders. nih.gov Preclinical screening in relevant biological assays will be crucial to uncover the full therapeutic potential of this compound.

The following table summarizes potential preclinical research avenues for 6-(3,4-difluorophenyl)nicotinic acid based on the known activities of related compounds.

| Therapeutic Area | Preclinical Model | Key Endpoints to Investigate |

| Inflammation | Carrageenan-induced paw edema (in vivo) | Reduction in paw volume, inflammatory cytokine levels |

| Lipopolysaccharide (LPS)-stimulated macrophages (in vitro) | Inhibition of nitric oxide and pro-inflammatory cytokine production | |

| Oncology | Cancer cell line proliferation assays (in vitro) | IC50 values against various cancer cell lines |

| Xenograft tumor models (in vivo) | Tumor growth inhibition, apoptosis induction | |

| Neurological Disorders | Models of neuroinflammation | Modulation of microglial activation, neuroprotective effects |

Advanced Computational Approaches in Modern Drug Discovery

The integration of computational tools has become indispensable in modern drug discovery, offering a rational and accelerated path to lead optimization. nih.gov For 6-(3,4-difluorophenyl)nicotinic acid, a variety of in silico methods can be strategically employed to guide its development.

Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking simulations can predict the binding mode and affinity of 6-(3,4-difluorophenyl)nicotinic acid and its derivatives within the target's active site. nih.gov This information can provide crucial insights into the key intermolecular interactions driving biological activity and guide the design of more potent analogs. Virtual screening of large compound libraries can also be performed to identify other potential hits with similar or improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: As a library of analogs is synthesized and tested, QSAR models can be developed to correlate the structural features of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of early-stage drug discovery. taylorfrancis.com Computational models can be used to estimate the drug-like properties of 6-(3,4-difluorophenyl)nicotinic acid and its derivatives, helping to identify potential liabilities early in the development process and guide modifications to improve their pharmacokinetic and safety profiles.

The following table outlines key computational approaches and their applications in the development of 6-(3,4-difluorophenyl)nicotinic acid.

| Computational Approach | Application in Drug Discovery |

| Molecular Docking | Predict binding mode and affinity to biological targets. |

| Virtual Screening | Identify new lead compounds from large chemical databases. |

| QSAR Modeling | Predict the biological activity of new analogs. |

| ADMET Prediction | Estimate pharmacokinetic and safety properties. |

Strategic Integration of Synthetic Biology and Chemoinformatics for Compound Optimization

The convergence of synthetic biology and chemoinformatics offers powerful new strategies for the discovery and optimization of novel therapeutic agents. These approaches can be strategically applied to the development of 6-(3,4-difluorophenyl)nicotinic acid.

Synthetic Biology for Novel Analogs: The biosynthesis of pyridine alkaloids, the natural product class to which nicotinic acid belongs, is an area of active research. wikipedia.org By harnessing the power of synthetic biology, it may be possible to engineer microbial or plant-based systems to produce novel derivatives of 6-(3,4-difluorophenyl)nicotinic acid. This could involve the introduction of heterologous biosynthetic genes or the modification of existing pathways to generate a diverse range of analogs that would be difficult or costly to produce through traditional chemical synthesis.

Chemoinformatics-Driven Lead Optimization: Chemoinformatics plays a crucial role in managing and analyzing the large datasets generated in modern drug discovery. mdpi.com In the context of 6-(3,4-difluorophenyl)nicotinic acid, chemoinformatics tools can be used to build and manage a database of synthesized and virtual analogs, along with their associated biological and computational data. nih.gov Machine learning algorithms can then be trained on this data to identify complex structure-activity relationships and guide the design of next-generation compounds with improved properties. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing, all managed within a chemoinformatics framework, represents a powerful engine for lead optimization.

The integration of these two cutting-edge fields has the potential to significantly accelerate the development of 6-(3,4-difluorophenyl)nicotinic acid from a promising chemical entity into a clinically valuable therapeutic agent.

Q & A

Q. What are the established synthetic routes for 6-(3,4-Difluorophenyl)nicotinic acid, and how can reaction conditions be optimized to improve yield?

The synthesis of 6-(3,4-Difluorophenyl)nicotinic acid typically involves two primary strategies:

- Esterification followed by hydrolysis : Starting from methyl or ethyl esters of nicotinic acid derivatives, fluorinated phenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, methyl 5-(2,6-difluorophenyl)nicotinate is synthesized using methanol and acid catalysts (e.g., H₂SO₄) under reflux, followed by hydrolysis to yield the carboxylic acid .

- Coupling reactions : Amide bond formation using coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in DMF with a base such as DIEA (N,N-diisopropylethylamine) can facilitate intermediate steps .

Q. Optimization strategies :

- Temperature control : Maintaining reaction temperatures between 60–80°C minimizes side reactions (e.g., decarboxylation).

- pH adjustment : Hydrolysis steps require precise pH control (pH 7–9) to avoid degradation .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of 6-(3,4-Difluorophenyl)nicotinic acid?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the pyridine and phenyl rings. For example, fluorine-induced deshielding effects help identify ortho/para fluorine atoms .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 250.08 g/mol for C₁₂H₈F₂NO₂) .

Advanced Research Questions

Q. How do structural modifications at specific positions of the nicotinic acid scaffold influence the biological activity of 6-(3,4-Difluorophenyl)nicotinic acid derivatives?

Fluorine substitution and functional group placement significantly alter bioactivity:

Q. Key insights :

- Fluorine atoms improve lipid solubility and bioavailability via hydrophobic interactions.

- Hydroxyl groups at C6 enhance hydrogen bonding with biological targets (e.g., enzymes) .

Q. What strategies can resolve discrepancies in reported biological activities of 6-(3,4-Difluorophenyl)nicotinic acid across different studies?

Discrepancies often arise from:

- Purity variations : Impurities >5% can skew bioassay results. Validate purity via HPLC and NMR before testing .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO vs. saline) alter IC₅₀ values. Standardize protocols using guidelines like OECD 423.

- Structural analogs : Subtle differences (e.g., 3,4-difluoro vs. 2,5-difluoro substitution) may lead to conflicting data. Use computational docking (e.g., AutoDock Vina) to compare binding affinities .

Q. What are the methodological considerations for assessing the pharmacokinetic properties of 6-(3,4-Difluorophenyl)nicotinic acid in preclinical models?

- Solubility and logP : Measure aqueous solubility (e.g., shake-flask method) and partition coefficient (logP) to predict absorption. Derivatives with logP 2–3 exhibit optimal membrane permeability .

- Metabolic stability : Use liver microsome assays (human or rodent) to assess CYP450-mediated degradation. Fluorinated compounds often show prolonged half-lives due to metabolic resistance .

- In vivo distribution : Radiolabeling (e.g., ¹⁸F isotope) combined with PET imaging tracks tissue-specific accumulation .

Data Contradiction Analysis

Example : Conflicting reports on antimicrobial efficacy:

- Study A : MIC = 8 µg/mL against S. aureus .

- Study B : MIC = 32 µg/mL under similar conditions.

Resolution : - Verify compound stability in culture media (e.g., pH 7.4 vs. 6.8).

- Test against isogenic mutant strains to identify resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.